1,3-Dichloro-2-iodo-4-methylbenzene
Overview
Description
1,3-Dichloro-2-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-iodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,3-dichloro-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under acidic conditions to facilitate the formation of the iodonium ion, which then substitutes a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dehalogenated benzene compounds.
Scientific Research Applications
1,3-Dichloro-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
1,3-Dichloro-4-iodobenzene: Lacks the methyl group, leading to different reactivity and applications.
1,3-Dichloro-2-methylbenzene:
1,3-Dichloro-4-methylbenzene: Lacks the iodine atom, resulting in different substitution patterns and reactivity.
Uniqueness: 1,3-Dichloro-2-iodo-4-methylbenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential applications. The combination of these substituents allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
1,3-dichloro-2-iodo-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKLMGQCOBLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293113 | |
Record name | 1,3-Dichloro-2-iodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-56-0 | |
Record name | 1,3-Dichloro-2-iodo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206559-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-iodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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